molecular formula C21H21ClN2O4S2 B11561189 (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11561189
M. Wt: 465.0 g/mol
InChI Key: VCZMHHSUKXWJCI-VCHYOVAHSA-N
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Description

The compound (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone to form the thiazolidinone ring.

    Substitution Reaction: The thiazolidinone intermediate is then reacted with 3-chloro-2-methylbenzylamine to introduce the amino group.

    Aldol Condensation: Finally, the compound undergoes an aldol condensation with 3,4,5-trimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may inhibit or activate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the presence of the thiazolidinone ring and the trimethoxybenzylidene group, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

(5E)-3-[(3-chloro-2-methylanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21ClN2O4S2/c1-12-14(22)6-5-7-15(12)23-11-24-20(25)18(30-21(24)29)10-13-8-16(26-2)19(28-4)17(9-13)27-3/h5-10,23H,11H2,1-4H3/b18-10+

InChI Key

VCZMHHSUKXWJCI-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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